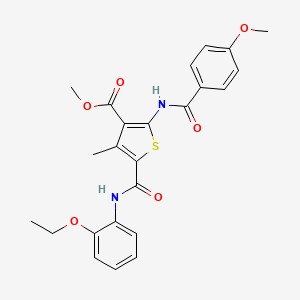

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC20181663

Molecular Formula: C24H24N2O6S

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H24N2O6S |

|---|---|

| Molecular Weight | 468.5 g/mol |

| IUPAC Name | methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C24H24N2O6S/c1-5-32-18-9-7-6-8-17(18)25-22(28)20-14(2)19(24(29)31-4)23(33-20)26-21(27)15-10-12-16(30-3)13-11-15/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) |

| Standard InChI Key | LSEJULCSUASSTJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C(=O)OC)C |

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₂₄H₂₄N₂O₆S, with a molecular weight of 468.52 g/mol . Its structure (Figure 1) centers on a thiophene ring substituted at positions 2, 3, 4, and 5:

-

Position 2: A 4-methoxybenzamido group (-NH-C(=O)-C₆H₄-OCH₃).

-

Position 3: A methyl ester (-COOCH₃).

-

Position 4: A methyl group (-CH₃).

-

Position 5: A carbamoyl group (-NH-C(=O)-) linked to a 2-ethoxyphenyl moiety (-C₆H₄-OCH₂CH₃).

Key Physicochemical Features:

The methoxy and ethoxy groups enhance solubility in polar aprotic solvents, while the thiophene core contributes to aromatic stability. The methyl ester at position 3 is a common pharmacophore, often retained or hydrolyzed in prodrug strategies .

Synthetic Pathways and Optimization

The synthesis of this compound follows multi-step protocols common to functionalized thiophenes. A representative route, inferred from analogous syntheses , involves:

Step 1: Thiophene Core Formation

Ethyl 2-amino-4-methylthiophene-3-carboxylate serves as the starting material. Cyclization via Gewald reaction or coupling with thioglycolic acid derivatives constructs the substituted thiophene backbone .

Step 2: Amide Coupling

The 4-methoxybenzamido group is introduced via HOBt/EDC-mediated coupling of 4-methoxybenzoic acid to the amino group at position 2. Reaction conditions typically involve DMF at 50–60°C for 12–18 hours .

Step 3: Carbamoyl Group Installation

The 2-ethoxyphenylcarbamoyl moiety is added using 2-ethoxyphenyl isocyanate or via a two-step sequence involving activation of the carboxylic acid (e.g., as an acyl chloride) followed by reaction with 2-ethoxyaniline.

Step 4: Esterification

The methyl ester at position 3 is either retained from the starting material or introduced via methanolysis of a reactive intermediate (e.g., acyl chloride) .

Optimization Considerations:

-

Catalysis: Lipase enzymes or transition-metal catalysts improve regioselectivity in crowded systems .

-

Yield: Typical yields range 40–60%; chromatographic purification is essential due to polar byproducts .

-

Scalability: Continuous flow reactors enhance reproducibility for gram-scale synthesis.

Structural Analogs and Structure-Activity Relationships (SAR)

Modifications to the core structure reveal critical SAR trends (Table 1):

Table 1: Key Analogs and Bioactivity Comparisons

The target compound’s 2-ethoxy and 4-methoxy groups balance lipophilicity and hydrogen-bonding capacity, optimizing membrane penetration and target engagement .

Applications in Drug Discovery

Lead Compound Optimization

-

Prodrug Development: Hydrolysis of the methyl ester to a carboxylic acid could enhance water solubility for intravenous formulations .

-

Targeted Delivery: Conjugation to folate or antibody-drug conjugates (ADCs) may improve tumor specificity.

Chemical Biology Probes

Fluorescent tags (e.g., sulfoCy5) or bioorthogonal handles (e.g., trans-cyclooctene) enable tracking cellular uptake and target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume